molecular formula C11H15O6P B14734902 1,3-Benzodioxol-5-yl diethyl phosphate CAS No. 5460-52-6

1,3-Benzodioxol-5-yl diethyl phosphate

Cat. No.: B14734902
CAS No.: 5460-52-6
M. Wt: 274.21 g/mol
InChI Key: UIZVRCFBAYXMGM-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl diethyl phosphate (CAS 5460-52-6) is an organophosphorus compound with the molecular formula C11H15O6P and a molecular weight of 274.21 g/mol . This compound features a 1,3-benzodioxole core, a structural motif found in compounds with various researched biological activities, linked to a diethyl phosphate group. The 1,3-benzodioxole unit is a privileged structure in medicinal chemistry and is present in molecules studied for their potential as plant growth regulators and cyclooxygenase (COX) enzyme inhibitors . The specific combination of the benzodioxole ring system with the phosphate ester in this molecule makes it a valuable intermediate for chemical synthesis and a candidate for further pharmacological investigation. Researchers can utilize this compound as a building block for the development of more complex molecules or as a standard in analytical studies. As an organophosphate ester, its mechanism of action in biological systems, if any, would be a subject of research. This product is intended for research purposes only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5460-52-6

Molecular Formula

C11H15O6P

Molecular Weight

274.21 g/mol

IUPAC Name

1,3-benzodioxol-5-yl diethyl phosphate

InChI

InChI=1S/C11H15O6P/c1-3-15-18(12,16-4-2)17-9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3

InChI Key

UIZVRCFBAYXMGM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl diethyl phosphate typically involves the reaction of 1,3-benzodioxole with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl diethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodioxol-5-yl diethyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • The 1,3-benzodioxol-5-yl group in 9j confers superior selectivity for SsCK1 compared to 9n , which has a related dioxane substituent .
  • Positional effects: When the 1,3-benzodioxol-5-yl group is part of the 5-arylidene moiety (e.g., 9h ), inhibitory activity against SsCK1 decreases, suggesting steric or electronic interference .

PDE Inhibitors and Pharmaceutical Derivatives

1,3-Benzodioxole-containing compounds are prevalent in pharmaceuticals, particularly PDE inhibitors. Notable examples include:

Compound CAS Number Application Structural Feature Reference
Tadalafil derivatives 171596-44-4 PDE5 inhibition 1,3-Benzodioxol-5-yl in hexahydropyrazino ring
N-Desmethyl Tadalafil 171596-36-4 Metabolite of PDE5 inhibitors Retains 1,3-benzodioxole core
Desmethylene Tadalafil 171489-03-5 Structural analog Modified dioxole ring positioning

Key Findings :

  • The 1,3-benzodioxole ring in tadalafil derivatives enhances binding affinity to PDE5 through hydrophobic interactions .
  • Modifications to the dioxole ring (e.g., desmethylene analogs) reduce potency, underscoring the importance of the intact 1,3-benzodioxol-5-yl group .

Spectroscopic and Quantum Mechanical Comparisons

DFT studies on 1-(1,3-benzodioxol-5-yl) thiourea provide insights into electronic properties:

Parameter Value (B3LYP/6-311++G(d,p)) Significance Reference
HOMO-LUMO gap 4.82 eV Indicates moderate reactivity
Hyperpolarizability (β) 1.23 × 10⁻³⁰ esu Suggests nonlinear optical potential
Vibrational frequencies 3100–600 cm⁻¹ Matches experimental IR spectra

Key Findings :

  • The 1,3-benzodioxole ring contributes to a lower HOMO-LUMO gap compared to non-aromatic heterocycles, enhancing charge transfer properties .
  • Hyperpolarizability values suggest utility in optoelectronic applications, a feature shared with other benzodioxole derivatives .

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